5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring a triazole-carboxamide core substituted with a 4-chlorobenzyl group and a 1,3-oxazole-linked aromatic moiety. This hybrid structure combines pharmacophores known for diverse biological activities, including kinase inhibition and cytotoxicity.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4/c1-4-34-19-10-7-16(11-20(19)33-3)24-28-18(14(2)35-24)13-31-22(26)21(29-30-31)23(32)27-12-15-5-8-17(25)9-6-15/h5-11H,4,12-13,26H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIAQDWVVSYFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a derivative of triazole and oxazole that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 482.93 g/mol. The presence of multiple functional groups, including amine, triazole, and oxazole rings, contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.93 g/mol |
| CAS Number | 1261007-58-2 |
| Minimum Purity | 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that derivatives of triazole and oxazole exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds were reported in the micromolar range, indicating potent activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 expression. This suggests that the compound may act by disrupting cellular homeostasis and promoting programmed cell death .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been evaluated for additional biological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on MCF-7 Cells : A study evaluated the effects of triazole derivatives on MCF-7 cells, reporting an IC50 value as low as 0.65 µM for one derivative. The study concluded that structural modifications could enhance the apoptotic effect while minimizing toxicity to normal cells .
- Oxazole Derivatives in Cancer Therapy : Another study focused on oxazole derivatives that showed enhanced selectivity towards cancer cells compared to non-cancerous cells. These findings support further investigation into the therapeutic applications of such compounds in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
(a) Triazole-Carboxamide Derivatives
- CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide): Shares the triazole-carboxamide backbone but replaces the oxazole-linked phenyl group with a dichlorobenzoyl moiety. Pharmacokinetic studies show CAI undergoes phase I metabolism to yield inactive metabolites (e.g., M1: 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid), highlighting the importance of substituent stability . The target compound’s oxazole and ethoxy/methoxy groups may enhance metabolic stability compared to CAI’s benzoyl group.
- 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Features a 3-chlorobenzyl and 4-fluorobenzyl substitution instead of the target’s 4-chlorobenzyl and oxazole-linked phenyl group. Fluorine substitution may improve membrane permeability but reduce π-π stacking interactions compared to chlorine .
(b) Oxazole Derivatives
- 4-Benzyl-1,3-oxazole Derivatives (): Synthesized via cyclization of N-acyl-α-amino acids, these compounds lack the triazole-carboxamide core but share the 1,3-oxazole ring. The target compound’s ethoxy-3-methoxyphenyl substituent may confer superior antioxidant or anti-inflammatory activity compared to simpler benzyl groups .
(c) Thiadiazole Derivatives ()**:
- Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine replace the triazole-oxazole system with a thiadiazole ring.
- Thiadiazoles are known for insecticidal activity, whereas the target compound’s triazole-oxazole framework may favor kinase inhibition .
Pharmacological and Physicochemical Properties
(b) Computational Analysis ()**:
- Energy optimization studies using Universal Force Field (UFF) suggest that the target compound’s oxazole and triazole rings contribute to low-energy conformations, enhancing stability in metal-organic frameworks (MOFs). This contrasts with simpler isoxazole derivatives, which exhibit higher energy states .
Pharmacokinetic Considerations
- Metabolism : The ethoxy and methoxy groups on the target compound may resist oxidative metabolism better than CAI’s benzoyl group, reducing inactive metabolite formation .
- Solubility : The polar oxazole and ether groups likely improve aqueous solubility compared to CAI’s hydrophobic dichlorobenzoyl moiety.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is constructed via regioselective CuAAC between a propiolamide derivative and an azide:
- Azide Preparation : 4-Chlorobenzyl azide synthesized from 4-chlorobenzyl bromide via nucleophilic substitution with sodium azide.
- Alkyne Synthesis : Ethyl propiolate reacted with ammonium hydroxide to form propiolamide.
Reaction Conditions :
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Propiolamide | 1.0 eq | CuSO4·5H2O (10 mol%), Na ascorbate | 82% |
| 4-Chlorobenzyl azide | 1.2 eq | DMF/H2O (3:1), 25°C, 12 h |
The reaction proceeds via a stepwise mechanism, where copper stabilizes the transition state to favor 1,4-regioselectivity. The product, 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, is isolated by acid-base extraction.
Construction of the 5-Methyl-1,3-Oxazol-4-ylmethyl Substituent
Oxazole Ring Formation
The oxazole fragment is synthesized from 4-ethoxy-3-methoxybenzaldehyde through a modified Robinson-Gabriel synthesis:
Steps :
- Aldol Condensation : Benzaldehyde reacts with ethyl acetoacetate to form α,β-unsaturated ketone.
- Cyclodehydration : Treatment with DAST (diethylaminosulfur trifluoride) induces ring closure.
Optimization Data :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| DAST | 0°C → 25°C | 4 h | 77% |
| PCl5 | Reflux | 6 h | 58% |
The DAST-mediated pathway minimizes side reactions, producing 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde.
Reductive Amination
The oxazole aldehyde is converted to the methylamine derivative via reductive amination:
- Imine Formation : React with methylamine hydrochloride in MeOH.
- Reduction : NaBH4 in THF at 0°C yields 4-(aminomethyl)-5-methyloxazole.
Assembly of the Complete Molecule
Alkylation of Triazole Nitrogen
The oxazole-methylamine is coupled to the triazole core via nucleophilic substitution:
Conditions :
Carboxamide Formation
The carboxylic acid is activated as an acyl chloride (SOCl2, reflux) and reacted with 4-chlorobenzylamine:
Coupling Data :
| Coupling Agent | Solvent | Temp. | Yield |
|---|---|---|---|
| EDCl/HOBt | DCM | 25°C | 75% |
| SOCl2 | THF | 0°C | 82% |
SOCl2 activation provides higher purity by minimizing racemization.
Analytical Characterization
Key Spectroscopic Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, oxazole-H).
- HRMS : m/z 552.1921 [M+H]+ (calc. 552.1918).
Purity Assessment :
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
CuAAC preferentially yields 1,4-disubstituted triazoles, but residual 1,5-isomers (∼12%) require chromatographic removal. Microwave-assisted synthesis reduces isomer formation to <5%.
Oxazole Ring Stability
The 5-methyloxazole decomposes above 120°C, necessitating low-temperature coupling steps.
Alternative Synthetic Routes
Sequential Cycloaddition Approach
A one-pot strategy combining azide-alkyne and nitrile-oxide cycloadditions was attempted but resulted in <30% yield due to competing side reactions.
Enzymatic Amidation
Lipase-mediated coupling in ionic liquids improved enantiopurity (ee >99%) but required extended reaction times (72 h).
Q & A
Q. What synthetic methodologies are recommended for constructing the oxazole and triazole rings in this compound?
The synthesis involves multi-step reactions, starting with the preparation of oxazole and triazole intermediates. Key steps include:
- Oxazole formation : Cyclization of acylated amino acids or ketones using AlCl₃ as a catalyst (common in Friedel-Crafts alkylation) .
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for regioselective 1,2,3-triazole synthesis .
- Coupling reactions : Alkylation or nucleophilic substitution to link the oxazole and triazole moieties, often requiring anhydrous solvents (e.g., DMF) and palladium catalysts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., methoxy vs. ethoxy groups).
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ peaks).
- Elemental analysis : To confirm purity and stoichiometry .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the triazole’s metal-binding capacity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:
- Refine disorder in the ethoxy-methoxyphenyl group using restraints.
- Validate hydrogen bonding between the triazole NH and carbonyl oxygen .
- Compare experimental bond angles/distances with DFT-optimized geometries to confirm stereoelectronic effects .
Q. What strategies address low yields during the coupling of oxazole and triazole moieties?
- Optimize reaction conditions : Screen solvents (e.g., THF vs. acetonitrile), temperatures, and catalysts (e.g., Pd(OAc)₂ with ligands).
- Use flow chemistry : Continuous flow systems improve mixing and heat transfer, enhancing reproducibility and scalability .
- Protecting groups : Temporarily protect reactive sites (e.g., amino groups) to prevent side reactions .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Conduct a structure-activity relationship (SAR) study :
- Replace the 4-chlorobenzyl group with fluorophenyl or methyl analogs.
- Test derivatives for cytotoxicity (e.g., HeLa cells) and compare logP values to assess permeability .
- Use molecular docking to predict binding affinities to targets like EGFR or COX-2 .
Q. What analytical techniques resolve contradictions in reported biological data?
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites.
- Dose-response curves : Replicate assays with strict controls (e.g., ATP levels for cytotoxicity validation).
- Synchrotron XRD : Confirm batch-to-batch structural consistency, as minor impurities may skew bioactivity results .
Methodological Notes
- Synthetic optimization : DOE (Design of Experiments) models can systematically vary reaction parameters (e.g., temperature, stoichiometry) to maximize yield .
- Data interpretation : Use cheminformatics tools (e.g., PubChem’s BioActivity data) to cross-reference bioassay results with structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
